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Compound Name:
carbaldehyde

Cat. No.: B1281698

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic
characterization of 4-Amino-2-methylpyrimidine-5-carbaldehyde (CAS 73-68-7), a key
heterocyclic building block in medicinal and synthetic chemistry. In the absence of publicly
available, integrated experimental spectra, this document leverages foundational spectroscopic
principles and data from analogous structures to present a detailed predictive analysis. It is
designed for researchers, scientists, and drug development professionals, offering field-proven
methodologies for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic
Resonance (NMR) Spectroscopy. The guide emphasizes the causality behind experimental
choices and provides self-validating protocols to ensure data integrity, serving as a robust
reference for identity confirmation, purity assessment, and structural elucidation of this
compound.

Introduction: The Significance of 4-Amino-2-
methylpyrimidine-5-carbaldehyde

4-Amino-2-methylpyrimidine-5-carbaldehyde is a substituted pyrimidine, a class of
heterocyclic compounds of immense biological importance. Pyrimidine scaffolds are core
components of nucleobases (cytosine, thymine, uracil) and are prevalent in a wide array of
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therapeutic agents, including anticancer, antiviral, and antimicrobial drugs[1]. The specific
combination of an amino group at the 4-position, a methyl group at the 2-position, and a
reactive carbaldehyde (formyl) group at the 5-position makes this molecule a versatile
intermediate for the synthesis of more complex fused heterocyclic systems and pharmaceutical
candidates.

Accurate and unambiguous structural characterization is the bedrock of chemical research and
drug development. Spectroscopic techniques such as MS, IR, and NMR provide orthogonal
pieces of information that, when combined, confirm the molecular weight, functional groups,
and precise atomic connectivity of a molecule. This guide details the principles, experimental
protocols, and expected spectral data for the comprehensive analysis of 4-Amino-2-
methylpyrimidine-5-carbaldehyde.

Molecular Structure and Predicted Spectroscopic
Features

Before delving into the specific techniques, a preliminary analysis of the molecule's structure is
essential to predict the expected spectral outcomes.

e Molecular Formula: CeH7N30O
e Molecular Weight: 137.14 g/mol [2]

+ Key Functional Groups:

[¢]

Pyrimidine Ring: Aromatic, electron-deficient diazine ring.

[¢]

Aldehyde (-CHO): A strongly electron-withdrawing carbonyl group.

o

Primary Amine (-NHz): An electron-donating group attached to the ring.

o

Methyl Group (-CHs): An aliphatic substituent on the ring.

Each of these groups will produce characteristic signals in the MS, IR, and NMR spectra,
allowing for a detailed structural confirmation.

Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial
information about the molecule's substructures.

Expertise & Rationale: Choosing the Right MS
Technique

For a polar, heterocyclic compound like this, Electrospray lonization (ESI) is the preferred
method. ESI is a soft ionization technique that typically generates a prominent protonated
molecular ion [M+H]*, minimizing initial fragmentation and providing a clear indication of the
molecular weight. This is crucial for establishing the compound's elemental composition. For
fragmentation studies (MS/MS), Collision-Induced Dissociation (CID) can be employed to
systematically break down the parent ion.

Experimental Protocol: ESI-MS Analysis

e Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g.,
methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a
final concentration of 1-10 pg/mL in the mobile phase.

 Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
equipped with an ESI source.

« Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
e ESI Source Parameters (Positive lon Mode):

o Capillary Voltage: 3.5 — 4.5 kV. Rationale: This voltage is required to generate the Taylor
cone and produce charged droplets.

o Nebulizing Gas (N2): 1.0 — 1.5 Bar. Rationale: Assists in the formation of a fine spray.

o Drying Gas (N2): 8.0 — 10.0 L/min at 200-250 °C. Rationale: Aids in solvent evaporation
and ion liberation from the droplets.

e Mass Analyzer Settings:
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o Scan Range: m/z 50 — 500. Rationale: This range comfortably covers the expected
molecular ion and key fragments.

o Data Acquisition: Acquire in positive ion mode to detect the [M+H]* adduct.

o Calibration: Ensure the instrument is calibrated using a known standard (e.g., sodium
formate or a commercial calibration mix) immediately prior to the run to ensure high mass

accuracy.

Predicted Data Interpretation

e Molecular lon: The calculated monoisotopic mass is 137.0589 Da. The high-resolution ESI-
MS spectrum is expected to show a prominent signal at m/z 137.0589 (for the M+ radical
cation, though less likely in ESI) or more likely at m/z 138.0667 for the protonated molecule
[CeHsN3O]* ([M+H]*).

o Fragmentation Pattern: While experimental MS/MS data is unavailable, a logical
fragmentation pathway can be predicted. The pyrimidine ring is relatively stable, but
characteristic losses from the aldehyde group are expected.

o Loss of CO (Carbon Monoxide): A common fragmentation for aldehydes is the loss of the
carbonyl group. This would result in a fragment ion at m/z 110.07 ((M+H - COJ*).

o Loss of H: Loss of the aldehydic hydrogen radical leads to a stable acylium ion at m/z
136.06 ([M-H]").

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule
based on the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Rationale: Sample Preparation

Attenuated Total Reflectance (ATR) is the modern method of choice for solid samples over
traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and
provides high-quality, reproducible spectra by pressing the sample directly against a high-
refractive-index crystal (e.g., diamond or germanium). PubChem confirms that a KBr-Pellet
spectrum has been recorded for this compound, validating the use of solid-state IR[2].
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Experimental Protocol: ATR-FTIR Analysis

 Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.
This is crucial to subtract atmospheric (CO2z, H20) and instrument-related absorptions.

o Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto
the ATR crystal.

o Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good
contact between the sample and the crystal.

o Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm~1 over the range of 4000—
400 cm~1, Rationale: Co-adding multiple scans improves the signal-to-noise ratio.

o Data Processing: Perform an automatic ATR correction and baseline correction using the
instrument software to produce the final absorbance spectrum.

Predicted Data Interpretation

The following table summarizes the expected characteristic absorption bands for 4-Amino-2-
methylpyrimidine-5-carbaldehyde.
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Vibrational Mode

Expected Frequency
(cm~)

Functional Group

Rationale &
Comments

N-H Stretch

3450 - 3300 (two
bands)

Primary Amine (-NH2)

Asymmetric and
symmetric stretching
modes of the N-H

bonds are expected.

C-H Stretch

(Aromatic)

3100 - 3000

Pyrimidine Ring C-H

The lone C-H on the
pyrimidine ring (at
position 6) will absorb

in this region.

C-H Stretch
(Aldehyde)

2850 - 2800 and 2750
- 2700

Aldehyde (-CHO)

Often appears as a
pair of weak bands
(Fermi resonance), a
hallmark of an

aldehyde.

C=0 Stretch
(Carbonyl)

1700 - 1680

Conjugated Aldehyde

The carbonyl stretch
is shifted to a lower
frequency due to
conjugation with the

pyrimidine ring.

C=N and C=C Stretch

1650 - 1550

Pyrimidine Ring

Multiple sharp bands
characteristic of the
aromatic ring system's

skeletal vibrations.

N-H Bend (Scissoring)

1640 - 1590

Primary Amine (-NHz)

This bending vibration
often overlaps with the

ring stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical

environment, connectivity, and number of each unique proton and carbon atom in the molecule.
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Expertise & Rationale: Experimental Considerations

o Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-de) is an excellent choice. It is a polar
aprotic solvent capable of dissolving the compound and, importantly, its residual proton
signal (~2.50 ppm) does not overlap with most expected signals. Its ability to form hydrogen
bonds will also help in observing the exchangeable NH: protons.

o Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0O ppm) for
referencing both *H and 3C spectra.

e Instrument Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to
achieve better signal dispersion, which is particularly useful for resolving closely spaced
peaks in the aromatic region.

'H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-ds containing
0.03% v/v TMS in a 5 mm NMR tube.

e Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the sample is
properly shimmed to achieve high resolution and symmetrical peak shapes.

e Acquisition Parameters:

o Pulse Angle: 30-45°. Rationale: A smaller flip angle allows for a shorter relaxation delay,
speeding up acquisition without saturating the signals.

o Acquisition Time: ~3-4 seconds.
o Relaxation Delay: 2 seconds.

o Number of Scans: 16. Rationale: Sufficient to obtain a good signal-to-noise ratio for a
sample of this concentration.

o Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase
and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all signals.
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Predicted &

Assignment
(ppm)

Multiplicity Integration

Rationale for
Chemical Shift

Aldehyde H
(CHO)

9.5-10.0

Singlet (s) 1H

Highly
deshielded by
the anisotropic
effect of the C=0
bond and its
strong electron-
withdrawing
nature. Typical
for aromatic
aldehydes|3].

Pyrimidine H-6 8.5-8.8

Singlet (s) 1H

Located on an
electron-deficient
aromatic ring,
adjacent to the
electron-
withdrawing
aldehyde group,
causing a
significant
downfield shift.

Amine H (NH2) 7.0-8.0

Broad Singlet (br

s)

Chemical shift is
variable and
concentration-
dependent. The
protons are
exchangeable.
The broadness is
due to
guadrupolar
relaxation and
chemical

exchange.
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Attached directly
to the aromatic
pyrimidine ring,
] resulting in a
Methyl H (CH3) 24-26 Singlet (s) 3H o

shift slightly
downfield from a
typical aliphatic

methyl group.

13C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR.

» Instrument Setup: Use the same spectrometer, tuned to the 13C frequency (e.g., 100 MHz for
a 400 MHz instrument).

e Acquisition Parameters:

o Technique: Proton-decoupled (33C{*H}). Rationale: This collapses all C-H coupling,
resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and
improves signal-to-noise.

o Pulse Angle: 45°.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more. Rationale: The low natural abundance of 13C requires
significantly more scans than *H NMR to achieve an adequate signal.

e Processing: Process the FID similarly to the *H spectrum. Reference the spectrum using the
residual DMSO-ds solvent peak at 39.52 ppm.
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Assignment Predicted & (ppm) Rationale for Chemical Shift

The carbonyl carbon is

extremely deshielded and
Aldehyde C (C=0) 190 - 195 _ ,

appears far downfield, typical

for aldehydes[4].

Carbon atom bearing the

amino group. Shifted downfield
Pyrimidine C4 (-NH32) 165-170 due to being part of the

aromatic system and bonded

to nitrogen.

oo Carbon atom bearing the
Pyrimidine C2 (-CHs) 160 — 165
methyl group.

o The only carbon on the ring
Pyrimidine C6 (-H) 155 - 160
bonded to a hydrogen.

Quaternary carbon attached to
the aldehyde. lts shift is
Pyrimidine C5 (-CHO) 110-115 influenced by both the ring

nitrogens and the carbonyl

group.

Typical chemical shift for a
Methyl C (CHs) 20-25 methyl group attached to an

sp2-hybridized carbon atom.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The power of spectroscopic
analysis lies in integrating the data from MS, IR, and NMR to build an unassailable structural
proof. The logical workflow for this process is outlined below.
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Data Interpretation

Data Acquisition Molecular Weight:

dentfies | | 13714 e Combined Evidence

Mass Spectrometry (ESI-MS)

i

Structural Confirmation

Structure Elucidated:
4-Amino-2-methyl-
pyrimidine-5-carbaldehyde

. Functional Groups: ) .
Identifies | | "\h. cHO. c=0, | ---{-Combined Evidence |

Aromatic Ring

Infrared Spectroscopy (ATR-FTIR)

NMR Spectroscopy (*H & 3C) Defines {Connectivity & Environmentj Combined Evidence
N

J 4 unique proton signals
6 unique carbon signals

Click to download full resolution via product page
Caption: Integrated workflow for spectroscopic structural elucidation.

Summary of Predicted Spectral Data

The table below provides a consolidated summary of the key predicted spectral data for 4-
Amino-2-methylpyrimidine-5-carbaldehyde.
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Technique Parameter Predicted Value
MS (ESI+) [M+H]* m/z 138.0667
IR (ATR) N-H Stretch ~3450 - 3300 cm~1
C=0 Stretch ~1700 - 1680 cm™1
C=N/ C=C Stretch ~1650 - 1550 cm~1
1H NMR Aldehyde H 9.5 —10.0 ppm (s, 1H)
Pyrimidine H-6 8.5—-8.8 ppm (s, 1H)
Amine H 7.0 — 8.0 ppm (br s, 2H)
Methyl H 2.4 —2.6 ppm (s, 3H)
13C NMR Carbonyl C 190 — 195 ppm
Aromatic C's 110 - 170 ppm (4 signals)
Methyl C 20 — 25 ppm

Conclusion

This technical guide establishes a robust, predictive framework for the comprehensive
spectroscopic analysis of 4-Amino-2-methylpyrimidine-5-carbaldehyde. By integrating
detailed, best-practice protocols with theoretically sound data interpretation, researchers are
equipped to confidently identify and characterize this important synthetic intermediate. The
provided predictions for MS, IR, and NMR spectra serve as a benchmark for the analysis of
experimentally acquired data. The successful correlation of experimental results with the
predictions outlined herein will provide definitive structural proof, ensuring the quality and
integrity of the material for its intended applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide to the Spectroscopic Characterization
of 4-Amino-2-methylpyrimidine-5-carbaldehyde]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1281698#4-amino-2-methylpyrimidine-
5-carbaldehyde-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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